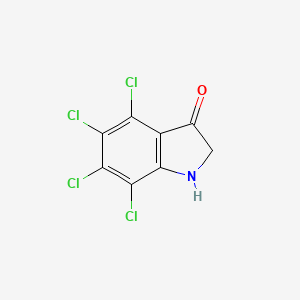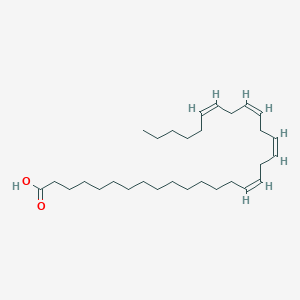
15Z,18Z,21Z,24Z-triacontatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontatetraenoic acid is a very long-chain ω−6 fatty acid that is characterized by having four double bonds located at positions 15, 18, 21, and 24. Its chemical formula is C30H52O2, and it is known for its polyunsaturated nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontatetraenoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter fatty acid chains through a series of desaturation and elongation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of triacontatetraenoic acid often involves the extraction from natural sources, such as marine sponges. For example, the marine sponge Cliona celata has been found to contain significant amounts of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Triacontatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced fatty acids, and substituted esters or amides. These products can have different physical and chemical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Triacontatetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of long-chain polyunsaturated fatty acids.
Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of specialized lubricants and surfactants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of triacontatetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also interact with various molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other long-chain polyunsaturated fatty acids, such as:
Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.
Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.
Arachidonic acid: A 20-carbon fatty acid with four double bonds.
Uniqueness
Triacontatetraenoic acid is unique due to its longer carbon chain (30 carbons) and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
71387-73-0 |
|---|---|
Fórmula molecular |
C30H52O2 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid |
InChI |
InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-29H2,1H3,(H,31,32)/b7-6-,10-9-,13-12-,16-15- |
Clave InChI |
OYFUVVSDGVEUMN-DOFZRALJSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


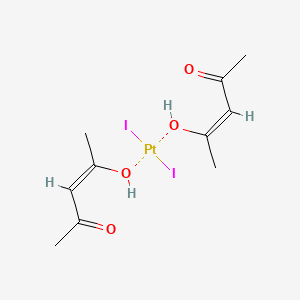

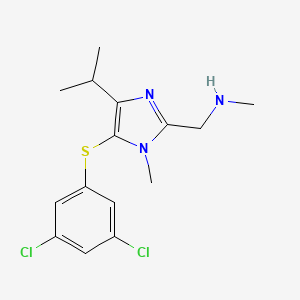
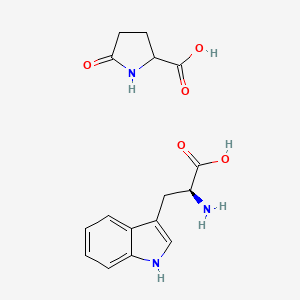

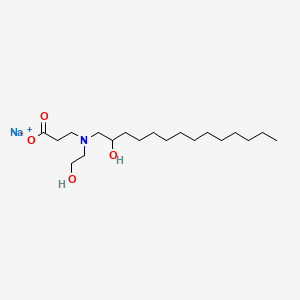
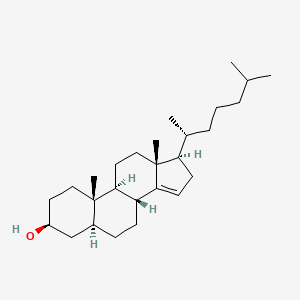


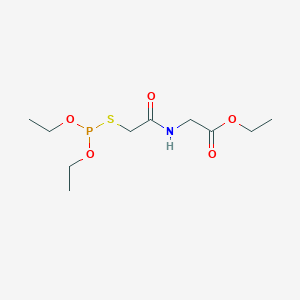


![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
